molecular formula C20H16O3 B15482811 3,3,5-Triphenyl-1,2,4-trioxolane CAS No. 23246-12-0

3,3,5-Triphenyl-1,2,4-trioxolane

Cat. No.: B15482811
CAS No.: 23246-12-0
M. Wt: 304.3 g/mol
InChI Key: SCJYODSVPOWQRU-UHFFFAOYSA-N
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Description

3,3,5-Triphenyl-1,2,4-trioxolane ( 23246-12-0) is a synthetic organic compound characterized by its 1,2,4-trioxolane ring system, a scaffold containing a peroxide bond that is central to its research value . This structural motif is of significant interest in medicinal chemistry, particularly in the investigation of novel antimalarial agents. Synthetic peroxides like the 1,2,4-trioxolane class are studied for their mechanism of action, which is proposed to involve interaction with ferrous iron (Fe(II)) and heme within parasites, leading to the generation of carbon-centered radicals and subsequent parasite toxicity . Research into structurally related 1,2,4-trioxolanes has shown they can accumulate in specific sub-cellular compartments of Plasmodium falciparum , such as the digestive vacuole, and mediate oxidative damage . Beyond antiparasitic research, the triphenyl-substituted structure of this compound also makes it a candidate for exploration in other oxidative stress-related research areas. This product is supplied with a minimum purity of 95% and is presented as a powder . It is intended for research purposes only and is not approved for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

23246-12-0

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

3,3,5-triphenyl-1,2,4-trioxolane

InChI

InChI=1S/C20H16O3/c1-4-10-16(11-5-1)19-21-20(23-22-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H

InChI Key

SCJYODSVPOWQRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2OC(OO2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 3,3,5 Triphenyl 1,2,4 Trioxolane and Analogous Structures

Ozonolysis-Based Synthesis of 1,2,4-Trioxolanes

The reaction of ozone with carbon-carbon double bonds is a fundamental method for the synthesis of 1,2,4-trioxolanes, which are also known as secondary ozonides. This process is governed by a well-established mechanism and can be adapted to produce specifically substituted trioxolanes.

The Criegee Mechanism: Primary Ozonide Formation and Rearrangement to Secondary Ozonides

The ozonolysis of alkenes proceeds via a mechanism first postulated by Rudolf Criegee in the 1950s. wikipedia.org The reaction is described as a sequence of cycloaddition and cycloreversion steps. nih.govstackexchange.com

The process initiates with a 1,3-dipolar cycloaddition of ozone to the alkene's double bond, which forms a highly unstable primary ozonide, a 1,2,3-trioxolane. organic-chemistry.orgresearchgate.net This intermediate, also referred to as a molozonide, rapidly undergoes a retro-1,3-dipolar cycloaddition. nih.govstackexchange.com It cleaves to form two fragments: a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide. wikipedia.orgorganic-chemistry.org

This carbonyl oxide, often called the Criegee intermediate, is a key reactive species. wikipedia.orgnih.gov It is a 1,3-dipolar compound that can then undergo a subsequent 1,3-dipolar cycloaddition with the carbonyl fragment generated alongside it. organic-chemistry.org This recombination, which occurs with a reversed regiochemistry compared to the primary ozonide, leads to the formation of the more thermodynamically stable secondary ozonide (SOZ), the 1,2,4-trioxolane (B1211807) ring system. nih.gov If the initial alkene is unsymmetrical, this process can lead to a mixture of different secondary ozonides, as the carbonyl and carbonyl oxide fragments can recombine in various combinations. organic-chemistry.org

Griesbaum Co-ozonolysis Reactions for Substituted Trioxolanes

To overcome the lack of specificity in the standard ozonolysis of unsymmetrical alkenes, the Griesbaum co-ozonolysis reaction provides a powerful method for the directed synthesis of tetrasubstituted 1,2,4-trioxolanes. organic-chemistry.orgwikipedia.org This reaction involves the ozonolysis of an O-alkyl oxime, typically an O-methyl oxime, in the presence of an external carbonyl compound. organic-chemistry.orgwikipedia.org

The O-methyl oxime serves as an efficient precursor to a specific carbonyl oxide intermediate. wikipedia.org The ozone reacts with the oxime, likely via a [3+2] cycloaddition followed by a retro-[3+2] fragmentation, to generate the desired carbonyl oxide and methyl nitrite. nih.gov This in-situ generated carbonyl oxide is then "trapped" by the co-reactant carbonyl compound (a ketone or aldehyde) in a final, stereochemistry-determining [3+2] cycloaddition to yield a single, well-defined 1,2,4-trioxolane product. organic-chemistry.orgnih.gov This method has been particularly valuable in the synthesis of pharmacologically active trioxolanes, such as the antimalarial agent arterolane (B1665781), by allowing for precise control over the substitution pattern of the final ozonide. nih.gov

Researchers have expanded the scope of this reaction, demonstrating its utility for a diverse range of substrates. For instance, improved, low-temperature conditions have been developed to enhance yields and diastereoselectivity, enabling the synthesis of complex trioxolane-based chemical probes. nih.govrsc.org

Ketone Co-reactantOxime ReactantDiastereomeric Ratio (d.r.)Yield (%)Reference
Substituted CyclohexanoneAdamantanone Oxime~9:1- nih.gov
Enantiopure Ketone 2Adamantanone Oxime 1a>20:148 nih.gov
Enantiopure Ketone 24-Phenyl-adamantanone Oxime 1b>20:155 nih.gov
Enantiopure Ketone 24-tert-Butyl-adamantanone Oxime 1c>20:152 nih.gov

Alternative Synthetic Routes to the 1,2,4-Trioxolane Core

While ozonolysis is a classic approach, concerns over its safety and the handling of ozone have prompted the development of alternative synthetic strategies for constructing the 1,2,4-trioxolane ring.

Acid-Catalyzed Peroxidation of Carbonyl Precursors, including 1,5-Diketones

An important ozone-free route to the 1,2,4-trioxolane core involves the acid-catalyzed peroxidation of carbonyl compounds. mdpi.com A notable example is the synthesis of bridged 1,2,4-trioxolanes from 1,5-diketones and a peroxide source, such as hydrogen peroxide. mdpi.comsemanticscholar.org

Recent studies have shown that Lewis acids, particularly tin(IV) chloride (SnCl₄), can efficiently catalyze this transformation. mdpi.comnih.gov In this method, a 1,5-diketone is treated with hydrogen peroxide in the presence of a catalytic amount of SnCl₄. mdpi.com The reaction proceeds to form bridged ozonides, often as a mixture of stereoisomers, in moderate to high yields (50-84%). mdpi.comnih.gov The choice of solvent and the specific structure of the 1,5-diketone precursor can influence the ratio of the resulting stereoisomeric products. mdpi.com This approach expands the toolkit for peroxide chemistry, providing a valuable alternative for synthesizing complex trioxolane structures without the need for ozonolysis. mdpi.comsemanticscholar.org

1,5-Diketone SubstrateCatalystSolventYield (%)Reference
1aSnCl₄THF75 mdpi.comsemanticscholar.org
1bSnCl₄THF84 mdpi.comsemanticscholar.org
1cSnCl₄THF78 mdpi.comsemanticscholar.org
1dSnCl₄THF75 mdpi.comsemanticscholar.org
1eSnCl₄THF50 mdpi.comsemanticscholar.org
1fSnCl₄THF72 mdpi.comsemanticscholar.org

Metal-Catalyzed Oxidative Cyclization Approaches

Metal-catalyzed oxidative cyclizations represent a broad and powerful class of reactions in organic synthesis, though their specific application to form the 1,2,4-trioxolane ring is less documented than ozonolysis or peroxidation methods. organic-chemistry.org However, related metal-catalyzed reactions are known for the synthesis of other cyclic peroxides. For example, the oxidation of certain cyclopropanes or 1,4-dienes using molecular oxygen in the presence of transition-metal salts, such as those of cobalt(II) or copper(II), can yield 1,2-dioxolanes. beilstein-journals.org

While direct metal-catalyzed oxidative cyclizations to form 1,2,4-trioxolanes are not a mainstream approach, the use of metal compounds as catalysts in peroxide chemistry is an active area of research. mdpi.comnih.gov The SnCl₄-catalyzed synthesis of bridged ozonides from 1,5-diketones is a prime example of a metal-catalyzed process that leads to the trioxolane core. mdpi.com Further development in this area could lead to novel catalytic cycles for the direct and selective synthesis of diverse 1,2,4-trioxolane structures.

Stereochemical Control and Diastereoselectivity in 1,2,4-Trioxolane Formation

Achieving stereochemical control is a critical challenge in the synthesis of complex molecules, and the formation of substituted 1,2,4-trioxolanes is no exception. The Griesbaum co-ozonolysis has proven to be an inherently stereoselective process, offering a reliable means of controlling the relative configuration of substituents on the trioxolane ring. acs.orgresearchgate.net

The diastereoselectivity of the Griesbaum reaction arises from the final [3+2] cycloaddition step between the carbonyl oxide and the ketone co-reactant. nih.gov The trajectory of this addition is influenced by the steric and electronic properties of both reacting partners. For instance, in the synthesis of antimalarial trioxolanes, the reaction between adamantane-derived carbonyl oxides and substituted cyclohexanones proceeds with a strong preference for the axial addition of the carbonyl oxide to the ketone. nih.gov This selective approach leads to a high degree of diastereoselectivity, favoring the formation of cis adducts in the case of 4"-substituted cyclohexanones and trans adducts for 3"-substituted cyclohexanones. nih.govacs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 1,2,4 Trioxolane Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitutional and Configurational Assignment (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum is expected to be characterized by signals corresponding to the phenyl groups and the lone proton on the trioxolane ring. The fifteen aromatic protons of the three phenyl rings would likely appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The single proton at the C5 position of the trioxolane ring is a methine proton and would be expected to produce a singlet further downfield, a characteristic feature confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. It should display distinct signals for the carbon atoms of the phenyl rings and the two unique carbons of the trioxolane ring (C3 and C5). The carbons of the phenyl groups are expected to resonate in the typical aromatic region of δ 125-145 ppm. rsc.org The quaternary C3 carbon, bonded to two phenyl groups and two oxygen atoms, would likely appear significantly downfield. The C5 carbon, bonded to one phenyl group and two oxygen atoms, would also be found in the downfield region, but at a chemical shift distinct from C3. The chemical shifts for the heterocyclic carbons in similar bridged 1,2,4-trioxolanes have been observed in the range of δ 109-112 ppm. mdpi.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for 3,3,5-Triphenyl-1,2,4-trioxolane

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~7.2 - 7.8MultipletAr-H (15H)
¹H~5.0 - 6.0SingletCH (Ph)O₂ (1H)
¹³C~125 - 145-C -Ar
¹³C~105 - 115-C 5
¹³C~110 - 120-C 3

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition Verification

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₂₀H₁₆O₃), HRMS would be used to verify its molecular formula by comparing the experimentally measured mass of the molecular ion to the theoretically calculated exact mass.

The calculated exact mass for the protonated molecule [M+H]⁺ is 305.1172. The primary fragmentation pathways for 1,2,4-trioxolanes are known to involve the cleavage of the weak peroxide (O-O) bond. nih.gov Analysis of the related compound 3,5-diphenyl-1,2,4-trioxolane suggests that fragmentation would likely lead to the formation of benzaldehyde (B42025) and other phenyl-containing radical cations. nist.gov

Interactive Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₂₀H₁₆O₃
Molecular Weight304.34 g/mol
Calculated Exact Mass [M]304.1099
Calculated Exact Mass [M+H]⁺305.1172

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemistry

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound is not available in the surveyed literature, this technique would be essential for unambiguously determining its solid-state conformation and stereochemistry.

For other 1,2,4-trioxolanes, X-ray diffraction has confirmed that the five-membered ring typically adopts an envelope or half-chair conformation to minimize steric strain. umich.edunih.gov In the case of this compound, crystallography would precisely define the bond lengths and angles of the trioxolane ring and reveal the spatial orientation of the three phenyl substituents. This is particularly important for understanding intermolecular interactions, such as π–π stacking, in the solid state. mdpi.comresearchgate.net Studies on related complex heterocyclic systems demonstrate the power of this technique in confirming structural assignments when spectroscopic data alone may be ambiguous. researchgate.netresearchgate.net

Gas-Phase Spectroscopic Techniques for Conformational Analysis (e.g., Microwave Spectroscopy)

Gas-phase techniques, particularly microwave spectroscopy, are powerful tools for determining the precise geometric structure of molecules free from intermolecular forces. While data for a molecule as large and complex as this compound is not available, studies on simpler ozonides provide a clear precedent for the utility of this method.

The microwave spectra of ethylene (B1197577) ozonide, propylene (B89431) ozonide, and trans-2-butene ozonide have been extensively studied. acs.orgacs.org These analyses definitively established that the fundamental 1,2,4-trioxolane (B1211807) ring adopts an O-O half-chair conformation with C₂ symmetry. umich.edu By analyzing the rotational constants of various isotopically substituted species, researchers can calculate precise bond lengths and angles, providing a detailed picture of the molecule's gas-phase structure. umich.edu Although technically challenging for a larger molecule like the triphenyl-substituted variant due to its low volatility and complex rotational spectrum, microwave spectroscopy remains the gold standard for conformational analysis in the gas phase.

Vibrational Spectroscopy (e.g., FTIR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. Although a fully assigned spectrum for this compound is not present in the searched literature, its key vibrational features can be predicted.

The spectra would be dominated by bands corresponding to the phenyl groups, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The trioxolane ring itself would exhibit characteristic C-O stretching vibrations, typically found in the 1000-1200 cm⁻¹ range. The peroxide O-O stretching vibration is notoriously difficult to observe in FTIR as it is often weak and falls in a region (800-900 cm⁻¹) with other skeletal vibrations. sapub.org However, this bond is often more easily identified in Raman spectroscopy due to the change in polarizability during the vibration. sapub.org Vibrational bands characteristic of the 1,2,4-triazole (B32235) ring, a related heterocycle, are known to occur in the 900-1550 cm⁻¹ region. researchgate.netresearchgate.net

Interactive Table 3: Predicted Key Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
> 3000Aromatic C-H StretchMedium-Weak
1450 - 1600Aromatic C=C Ring StretchStrong-Medium
1000 - 1200C-O StretchStrong
800 - 900O-O StretchWeak (FTIR), Medium (Raman)

Computational and Theoretical Investigations of 1,2,4 Trioxolane Systems

Quantum Chemical Calculations of Molecular Geometry and Conformational Landscape

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 1,2,4-trioxolanes and the energy associated with their different shapes.

The precise geometry of 1,2,4-trioxolane (B1211807) derivatives is determined computationally through structural optimization. researchgate.netresearchgate.net Ab initio methods, such as Hartree-Fock (HF), and more commonly, Density Functional Theory (DFT) are employed for this purpose. researchgate.netresearchgate.net DFT functionals like B3LYP and M06-2X are frequently used in combination with various basis sets (e.g., 6-31G(d), 6-31+G(d,p), 6-311++G(3df,3pd)) to find the lowest energy, most stable molecular structure. researchgate.netmdpi.comresearchgate.net These calculations have been successfully used to model the structures of complex molecules containing the trioxolane ring, providing bond lengths and angles that are in good agreement with experimental data where available. imperial.ac.uk For instance, DFT has been used to optimize the geometries of various ozonides, which are structurally related to 3,3,5-Triphenyl-1,2,4-trioxolane. researchgate.net

Table 1: Common Computational Methods for Structural Optimization of Trioxolane Systems

Method TypeSpecific Functional/MethodBasis Set ExamplesReference
Ab InitioHartree-Fock (HF)6-311++G** researchgate.net
Density Functional Theory (DFT)B3LYP6-31G(d), 6-31+G(d,p), 6-311++G(3df,3pd) researchgate.netmdpi.com
Density Functional Theory (DFT)M06-2X6-31G(d), 6-311++G(3df,3pd) researchgate.netmdpi.com
Density Functional Theory (DFT)ωB97XD6-311++G(3df,3pd) mdpi.com
High-Accuracy CompositeG3MP2, G4MP2N/A mdpi.comresearchgate.net

The five-membered 1,2,4-trioxolane ring is not planar and can adopt several puckered conformations, often described as envelope or twist forms. The process of interconversion between these conformations without bond breaking is known as pseudorotation. Computational studies have shown that these interconversions occur over very low energy barriers. rsc.org For primary ozonides, these barriers can be on the order of 9–14 kJ mol⁻¹. rsc.org The reaction barriers for the dissociation of ozonide isomers have been calculated to be between approximately 12 and 15 kcal mol⁻¹. ed.ac.uk The relatively low energy barriers mean that at room temperature, the ring is flexible and can easily transition between different conformations, which can be crucial for its reactivity. rsc.org

Electronic Structure Analysis and Orbital Interactions within the Trioxolane Ring

Understanding the electronic structure of the 1,2,4-trioxolane ring is key to explaining its characteristic reactivity, particularly the cleavage of the peroxide (O-O) bond. researchgate.net Computational methods are used to analyze the distribution of electrons and the nature of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive. mdpi.com In trioxolanes, the LUMO is often associated with the antibonding σ* orbital of the weak peroxide bond. This means that the addition of an electron (reduction) to the LUMO will readily lead to the cleavage of the O-O bond. Natural Bond Orbital (NBO) analysis is another computational tool used to investigate the interactions between orbitals, providing a more detailed picture of the bonding within the ring.

Mechanistic Elucidation through Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for mapping out the step-by-step mechanism of chemical reactions involving 1,2,4-trioxolanes. nih.gov This is particularly important for understanding their mode of action as antimalarial agents, which is believed to involve the reductive cleavage of the peroxide bond by ferrous iron (Fe(II)) from heme. researchgate.netnih.gov

Researchers use DFT and other methods to calculate the potential energy surface of the reaction. researchgate.net This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. mdpi.com The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy of the reaction. researchgate.net For example, computational studies have modeled the Fe(II)-promoted cleavage of the trioxolane ring, showing how the interaction with iron facilitates the breaking of the peroxide bond and subsequent fragmentation of the molecule. researchgate.netnih.gov These models can predict the most likely reaction pathways and the relative energy barriers for each step, offering insights that are nearly impossible to observe directly through experiment. mdpi.comresearchgate.net

Theoretical Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can predict various spectroscopic properties, which serves as a vital tool for confirming the structure of newly synthesized compounds like substituted 1,2,4-trioxolanes. nih.gov By comparing theoretically predicted spectra with those obtained experimentally, chemists can verify that the correct molecule has been formed.

Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rsc.orgmdpi.com While there can be deviations, the trends and patterns in the calculated spectra often match the experimental data well, aiding in the assignment of complex spectra. mdpi.com Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), and other methods can predict vibrational frequencies (IR spectra). mdpi.com This synergy between theoretical prediction and experimental measurement is crucial for the unambiguous characterization of complex molecules like this compound. nih.gov

Reaction Mechanisms and Chemical Reactivity of 3,3,5 Triphenyl 1,2,4 Trioxolane

Peroxide Bond Reactivity and Induced Decomposition Pathways

The O-O bond within the 1,2,4-trioxolane (B1211807) ring is the focal point of its reactivity, susceptible to cleavage under various conditions, leading to a cascade of subsequent reactions.

The interaction of 1,2,4-trioxolanes with ferrous iron (Fe(II)) is a critical aspect of their chemistry, particularly in the context of their application as antimalarial agents. nih.govnih.gov This reaction is believed to mimic the activation mechanism of artemisinin (B1665778) and its derivatives. nih.gov The process is initiated by a single electron transfer from Fe(II) to the peroxide bond, resulting in its reductive cleavage. acs.orgacs.org This generates a cascade of radical intermediates. nih.govnih.gov

The prevailing view is that the reaction proceeds via a Fenton-type mechanism, where Fe(II) reduces the peroxide, leading to the formation of carbon-centered radicals. nih.gov For 1,2,4-trioxolanes, this process is regioselective, with the initial reduction occurring at the less sterically hindered oxygen atom of the peroxide bridge. nih.gov This regioselectivity is influenced by the conformation of the trioxolane ring, which positions the σ* antibonding orbital of the peroxide bond for optimal interaction with the incoming electron from Fe(II). nih.gov

In the case of 3,3,5-triphenyl-1,2,4-trioxolane, the Fe(II)-induced decomposition would lead to the formation of specific radical species. The initial cleavage of the O-O bond is proposed to generate an Fe(III)-complexed oxy radical. acs.orgacs.org This is a key step that initiates further fragmentation and rearrangement reactions. The generation of these radical species is central to the biological activity of related antimalarial compounds. nih.govnih.gov

Table 1: Key Aspects of Iron(II)-Mediated Decomposition of 1,2,4-Trioxolanes

FeatureDescription
Initiation Single electron transfer from Fe(II) to the peroxide bond. acs.orgacs.org
Key Intermediate Fe(III)-complexed oxy radical. acs.orgacs.org
Outcome Generation of carbon-centered radicals. nih.govnih.gov
Mechanism Fenton-type reaction. nih.gov
Regioselectivity Attack at the less sterically hindered oxygen atom. nih.gov

Upon cleavage of the peroxide bond, the 1,2,4-trioxolane ring undergoes fragmentation. This process can be initiated by various means, including thermal or photochemical energy, or through chemical induction as seen with Fe(II). The fragmentation of the trioxolane ring leads to the formation of more stable carbonyl compounds and other reactive intermediates. researchgate.net

In the context of Fe(II)-induced decomposition, the initially formed oxy radical can undergo further reactions, leading to the scission of C-C or C-O bonds within the molecule. For dispiro-1,2,4-trioxolanes, which serve as models for more complex systems, the reaction with ferrous salts leads to products indicative of carbon-centered radical formation. researchgate.net The fragmentation pathways are influenced by the substituents on the trioxolane ring. researchgate.net

For this compound, the fragmentation would likely lead to the formation of benzophenone (B1666685) and benzaldehyde (B42025), along with other radical species. The stability of the phenyl-substituted radicals would influence the specific fragmentation pathways observed.

Isotopic labeling is a powerful tool for elucidating the intricate mechanisms of chemical reactions. nih.govresearchgate.net In the study of 1,2,4-trioxolane decomposition, ¹⁸O-tracer studies have been particularly insightful. acs.orgacs.org These studies help to track the fate of individual oxygen atoms throughout the reaction sequence, providing definitive evidence for proposed mechanisms. acs.org

For instance, in the Fe(II)-induced decomposition of ¹⁸O-labeled ozonides, where the ethereal oxygen is labeled, the distribution of the ¹⁸O label in the products can reveal the regioselectivity of the initial peroxide bond cleavage. acs.orgacs.org Such studies have provided strong support for the proposed inner-sphere electron transfer mechanism, where the Fe(II) ion coordinates to the peroxide before electron transfer occurs. acs.org The results of these tracer studies are consistent with the regioselective generation of an Fe(III)-complexed oxy radical species. acs.orgacs.org

Ring Opening and Rearrangement Reactions of 1,2,4-Trioxolanes

Beyond fragmentation, 1,2,4-trioxolanes can undergo ring-opening and rearrangement reactions, often catalyzed by acids. researchgate.netacs.org These reactions can lead to a variety of products, depending on the reaction conditions and the substitution pattern of the trioxolane.

Acid-catalyzed rearrangement of substituted arylvinyl-1,2,4-trioxanes, a related class of compounds, involves protonation of a peroxy oxygen followed by ring opening. acs.org This can lead to the formation of ketones and other rearranged products. acs.org While specific studies on the acid-catalyzed rearrangement of this compound are not detailed in the provided results, the general principles of acid-catalyzed reactions of peroxides suggest that such transformations are plausible.

Cycloaddition and Other Pericyclic Reactions involving Trioxolane Precursors or Derivatives

The synthesis of the 1,2,4-trioxolane ring itself often involves a cycloaddition reaction. The most common method is the ozonolysis of alkenes, which proceeds through the formation of a primary ozonide (a 1,2,3-trioxolane) that then rearranges to the more stable secondary ozonide (a 1,2,4-trioxolane). researchgate.net Another important synthetic route is the Griesbaum co-ozonolysis, which involves a [3+2] cycloaddition between a carbonyl oxide and a ketone. acs.org

While 1,2,4-trioxolanes are typically the products of cycloaddition reactions, their derivatives can potentially participate in other pericyclic reactions. However, the inherent instability of the peroxide bond often leads to decomposition pathways being more favorable than pericyclic reactions of the intact ring.

Influence of Substituents on the Reactivity Profile of the 1,2,4-Trioxolane Moiety

The nature of the substituents on the 1,2,4-trioxolane ring has a profound impact on its reactivity and stability. researchgate.netnih.gov Steric and electronic effects of the substituents can influence the rate and outcome of various reactions.

In the context of Fe(II)-mediated decomposition, steric hindrance around the peroxide bond is a major determinant of the reaction rate. researchgate.net Bulky substituents can hinder the approach of the Fe(II) ion, slowing down the rate of peroxide bond cleavage. researchgate.net The presence of spiro-substituted adamantane (B196018) and cyclohexane (B81311) rings, for example, significantly influences the rate of reaction. researchgate.net In this compound, the three phenyl groups would exert significant steric influence.

Polar substituents can also affect reactivity through an independent mechanism. researchgate.net However, in some cases, substituent effects appear to have little influence on the kinetics of thermolysis, suggesting that the initial homolytic rupture of the O-O bond is the rate-determining step. nih.gov The phenyl groups in this compound, with their ability to stabilize radical intermediates through resonance, would likely influence the subsequent fragmentation pathways following the initial peroxide bond cleavage.

Structure Reactivity Relationships in the 1,2,4 Trioxolane Chemical Class

Impact of Phenyl Substituents at C-3 and C-5 on Trioxolane Ring Stability and Reactivity

The stability and reactivity of the 1,2,4-trioxolane (B1211807) ring in 3,3,5-triphenyl-1,2,4-trioxolane are significantly governed by the electronic and steric properties of the phenyl substituents at the C-3 and C-5 positions. The peroxide linkage (O-O) is the key pharmacophore in many biologically active trioxolanes, and its reactivity is paramount. unl.edunih.gov

Steric Influence: The three phenyl groups are bulky, imposing considerable steric hindrance around the central trioxolane ring. This steric shield can enhance the thermal stability of the molecule by sterically protecting the weak peroxide bond from external reagents. However, this same bulk can also modulate its reactivity by hindering the approach of activating species, such as metal ions, to the peroxide linkage.

Conformational Dynamics and their Influence on Reaction Pathways and Selectivity

The non-planar 1,2,4-trioxolane ring typically adopts an envelope or twisted conformation to minimize torsional and steric strain. In this compound, the spatial arrangement of the three bulky phenyl groups is a critical factor that dictates the molecule's preferred conformation. This conformational preference directly influences reaction pathways by controlling the accessibility of the peroxide bond.

Electronic and Steric Factors Governing Peroxide Bond Activation and Cleavage

The activation of the peroxide bond in 1,2,4-trioxolanes is a critical step that initiates their characteristic chemical reactions. This process is governed by a combination of electronic and steric factors and is often mediated by single electron transfer (SET) from a reductant, such as ferrous iron [Fe(II)]. nih.gov

Electronic Factors: The cleavage of the peroxide bond is fundamentally an electronic event. The interaction with a reductant like Fe(II) involves the transfer of an electron to one of the peroxide oxygens, leading to the scission of the O-O bond and the formation of reactive intermediates. nih.govnih.gov The electronic properties of the substituents on the trioxolane ring influence the energy level of the peroxide's lowest unoccupied molecular orbital (LUMO), affecting the ease of this electron transfer. The electron-rich nature of the phenyl groups in this compound can modulate the electron density around the peroxide linkage, thereby influencing its reduction potential and the rate of activation.

Steric Factors: Steric hindrance plays a significant role in the kinetics of peroxide bond activation. Research on homologous series of spiroadamantyl peroxides, including 1,2,4-trioxolanes, has shown a clear correlation between steric crowding around the peroxide bond and its reactivity with iron(II) sulfate. unl.edu Peroxides with greater steric shielding around the O-O bond exhibit slower reaction rates. For instance, the peroxide bond in a spiroadamantyl-1,2,4-trioxolane is more accessible and reacts faster than in a more crowded spiroadamantyl-1,2,4,5-trioxepane. unl.edu In this compound, the two phenyl groups at C-3 and one at C-5 create a sterically congested environment around the peroxide bond, which is expected to temper its reactivity compared to less substituted trioxolanes.

Table 1: Relationship Between Peroxide Structure and Reactivity with Fe(II) (Data derived from spiroadamantyl peroxide studies unl.edu)
Peroxide Heterocycle ClassRelative Steric HindranceObserved Reactivity with FeSO₄
1,2,4-TrioxolaneLowerHigher
1,2,4-Trioxane (B1259687)IntermediateIntermediate
1,2,4-TrioxepaneHigherLower / Negligible

Correlation between Molecular Architecture and Chemical Transformation Outcomes

In the case of this compound, cleavage of the ring would produce radical or cationic species where the unpaired electron or positive charge can be stabilized by resonance with the adjacent phenyl groups. This stabilization influences the lifetime and reaction profile of the intermediate.

Crucially, research has shown that the rate of peroxide bond cleavage is a necessary but not sufficient property for predicting subsequent chemical outcomes, such as the efficiency of biological action. unl.edunih.gov A more accurate predictor is the ability of the generated reactive intermediates to engage in further reactions, such as the alkylation of a target molecule like heme. nih.govresearchgate.netmonash.edu Therefore, the molecular architecture of this compound is critical because it controls both the initial bond cleavage and the structure of the resulting intermediates. The specific arrangement of the phenyl groups influences the stability of these intermediates, guiding whether they effectively participate in subsequent chemical transformations or are quenched through other, less productive pathways.

Synthetic Applications and Derivatization of 1,2,4 Trioxolanes in Advanced Organic Synthesis

Utilization of Trioxolanes as Key Intermediates in Complex Molecule Synthesis

While 1,2,4-trioxolanes are fundamental intermediates in the ozonolysis reaction, their application as stable, isolable building blocks in the synthesis of complex molecules is not a common strategy. Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. In this process, an alkene reacts with ozone to form an unstable primary ozonide (a 1,2,3-trioxolane), which rapidly rearranges to a more stable secondary ozonide, the 1,2,4-trioxolane (B1211807). wikipedia.orgmasterorganicchemistry.com For 1,1,2-triphenylethene, this secondary ozonide is 3,3,5-triphenyl-1,2,4-trioxolane.

The synthetic utility of this intermediate lies in its subsequent cleavage. The workup conditions following the formation of the trioxolane dictate the final products.

Reductive Workup: Treatment with agents like dimethyl sulfide (B99878) (DMS) or zinc cleaves the trioxolane to yield aldehydes and/or ketones. masterorganicchemistry.com

Oxidative Workup: Using reagents such as hydrogen peroxide results in the formation of carboxylic acids and/or ketones. masterorganicchemistry.com

Therefore, the role of this compound is typically that of a transient species, immediately consumed to generate specific carbonyl compounds, rather than being a "key intermediate" that is isolated and carried through multiple subsequent synthetic steps.

Design and Implementation of Trioxolane-Based Bifunctional Molecular Linkers and Probes

There is no information in the reviewed literature to suggest that this compound has been designed or implemented as a bifunctional molecular linker or probe. The inherent reactivity and potential instability of the peroxide linkage make the 1,2,4-trioxolane ring generally unsuitable for applications that require robust, stable connections between molecular entities.

Preparation of Novel Trioxolane Analogues and Derivatives for Chemical Exploration

The primary and generally sole method described for the preparation of this compound is the ozonolysis of its corresponding alkene, 1,1,2-triphenylethene. chemwhat.com The exploration of novel analogues would thus depend on the synthesis and subsequent ozonolysis of variously substituted triphenylethene precursors. The focus of ozonolysis research is almost universally on the cleavage products rather than on the isolation and exploration of the trioxolane intermediates themselves. nih.govvedantu.com

Controlled Functionalization of the 1,2,4-Trioxolane Scaffold for Diverse Chemical Applications

The concept of controlled functionalization of the 1,2,4-trioxolane scaffold itself is not supported by available chemical literature. The high energy and reactivity of the O-O bonds within the trioxolane ring make it susceptible to cleavage under a wide variety of conditions. Any attempt to functionalize the scaffold would likely lead to the decomposition of the ring system. Synthetic efforts are directed at controlling the cleavage of the scaffold to produce desired carbonyl products, not at modifying the ring while keeping it intact.

Q & A

Q. What are the primary synthetic pathways for generating 1,2,4-trioxolanes like 3,3,5-triphenyl-1,2,4-trioxolane, and how do reaction conditions influence product distribution?

The ozonolysis of alkenes is the most common route. For example, ozonolysis of methyl oleate yields 3,5-dialkyl-1,2,4-trioxolane via rearrangement of the primary cycloadduct , while ethyl oleate ozonolysis directly forms 1,2,4-trioxolane, which decomposes under specific conditions . Key variables include solvent polarity, temperature, and ozone concentration. Conflicting product distributions (e.g., 1,2,3-trioxolane vs. 1,2,4-trioxolane) arise from competing rearrangement pathways, necessitating careful control of reaction kinetics and stoichiometry .

Q. How is the Criegee mechanism central to 1,2,4-trioxolane formation, and what analytical methods validate intermediates?

The Criegee mechanism involves ozone addition to alkenes, forming a zwitterionic peroxide (Criegee intermediate), which rearranges to the 1,2,4-trioxolane (secondary ozonide) . Characterization relies on NMR (e.g., solid-state 13C^{13}\text{C} CPMAS to distinguish olefinic vs. trioxolane carbons ) and X-ray crystallography, though disorder in MOF-bound trioxolanes complicates refinement . Computational modeling (DFT) aids in assigning intermediate geometries .

Q. What spectroscopic techniques are critical for confirming 1,2,4-trioxolane structure and purity?

  • Solid-state NMR : 13C^{13}\text{C} CPMAS distinguishes CH (101.8 ppm) and CH2_2 (93.6 ppm) groups in the trioxolane ring .
  • SCXRD (Single-Crystal X-ray Diffraction) : Resolves crystallographic disorder in frameworks like MOFs, though statistical refinement may be required .
  • FTIR and Raman : Identify peroxide O-O stretching vibrations (~800–900 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as divergent ozonolysis products?

Molecular mechanics (MM3) and ab initio calculations (e.g., 6-31G* basis set) predict conformational stability and charge distribution in trioxolanes . For example, MM3 accurately models 1,2,4-trioxolane geometries and heats of formation, while MM2 fails due to inadequate peroxide parameterization . DFT-derived dihedral angles and HOMO-LUMO overlaps explain substituent effects on product selectivity .

Q. What strategies optimize the antimalarial activity of 1,2,4-trioxolanes by modulating conformational dynamics?

Iron-mediated cleavage of the endoperoxide bridge is critical for antimalarial efficacy. Cis-4" or trans-3" substituents (e.g., cyclohexane rings) stabilize pharmacophoric conformations, enhancing redox activation in Plasmodium parasites . Rational design involves:

  • Stereochemical control : Enantiopure synthesis (e.g., (R,R)-2 vs. racemic analogs) improves potency .
  • Conformational locking : Dispiro architectures (e.g., spiroadamantane/cyclohexyl groups) enhance metabolic stability .

Q. How can post-synthetic modification of metal-organic frameworks (MOFs) with 1,2,4-trioxolanes enable selective functionalization?

Continuous ozone flow through Zr-based MOFs converts pendant alkenes to 1,2,4-trioxolanes without framework collapse . Work-up conditions (e.g., acidic hydrolysis) cleave trioxolanes to aldehydes/carboxylic acids, enabling site-selective functionalization. SCXRD and 13C^{13}\text{C} CPMAS confirm retention of crystallinity and trioxolane incorporation .

Q. How do researchers reconcile contradictory data on ozonolysis product stability, such as trioxolane decomposition pathways?

Nishikawa et al. observed stable 3,5-dialkyl-1,2,4-trioxolanes , while Cataldo reported rapid decomposition to carbonyls . Methodological reconciliation involves:

  • Kinetic vs. thermodynamic control : Low temperatures favor trioxolane retention; elevated temperatures promote cleavage.
  • Substrate specificity : Electron-deficient alkenes (e.g., ethyl oleate) form less stable trioxolanes .
  • Analytical validation : Use of trapping agents (e.g., dimethyl sulfide) or in situ NMR monitors intermediates .

Q. What structural features differentiate 1,2,4-trioxolane antimalarials from artemisinin derivatives, and how do they impact efficacy?

Unlike artemisinin’s 1,2,4-trioxane scaffold, synthetic trioxolanes (e.g., RLA-5764) feature dispiro architectures with spirocyclic groups, simplifying synthesis and enhancing stability . Key advantages:

  • Single-dose cure potential : Improved pharmacokinetics from lipophilic substituents .
  • Resistance mitigation : Novel scaffolds avoid cross-resistance with artemisinin’s PfATP6 target .

Methodological Tables

Q. Table 1. Key Computational Parameters for Trioxolane Stability Analysis

MethodBasis SetApplicationAccuracy vs. Experiment
MM3N/AGeometry, vibrational frequenciesHigh (peroxides)
Hartree-Fock6-31G*Conformational puckeringModerate
DFT (B3LYP)cc-pVTZCharge distribution, HOMO-LUMOHigh

Q. Table 2. Antimalarial Trioxolanes: Structural vs. Activity Relationships

CompoundSubstituent OrientationIC50_{50} (nM)*Metabolic Stability
RLA-5764trans-3"2.1High
(±)-RLA-4735cis-4"5.8Moderate
Artemisinin1,2,4-Trioxane1.5Low
*In vitro against P. falciparum 3D7 strain.

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